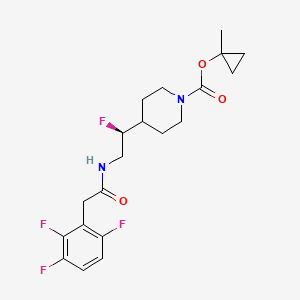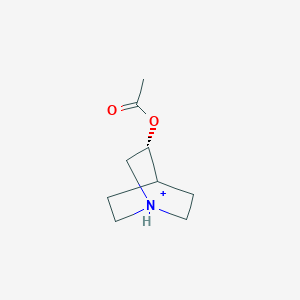
(-)-Aceclidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Aceclidine: is a cholinergic drug that acts as a muscarinic receptor agonist. It is primarily used in ophthalmology for the treatment of glaucoma and other eye conditions. The compound is known for its ability to reduce intraocular pressure by stimulating the muscarinic receptors in the eye, leading to increased outflow of aqueous humor.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Aceclidine typically involves the reaction of tropinone with acetyl chloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. The overall reaction can be summarized as follows:
- Tropinone + Acetyl Chloride → Intermediate
- Intermediate + Water → this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: (-)-Aceclidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (-)-Aceclidine is used as a reference compound for studying the structure-activity relationships of muscarinic receptor agonists. It serves as a model compound for the development of new cholinergic drugs.
Biology: In biological research, this compound is used to study the physiological and pharmacological effects of muscarinic receptor activation. It helps researchers understand the role of muscarinic receptors in various biological processes.
Medicine: Medically, this compound is used in the treatment of glaucoma and other eye conditions. Its ability to reduce intraocular pressure makes it a valuable therapeutic agent in ophthalmology.
Industry: In the pharmaceutical industry, this compound is used as an active ingredient in eye drops and other formulations for the treatment of glaucoma. It is also used in the development of new drugs targeting muscarinic receptors.
作用機序
Molecular Targets and Pathways: (-)-Aceclidine exerts its effects by binding to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, the compound activates the receptor, leading to a series of intracellular signaling events. These events result in the contraction of the ciliary muscle in the eye, which increases the outflow of aqueous humor and reduces intraocular pressure.
類似化合物との比較
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Carbachol: A cholinergic agonist that activates both muscarinic and nicotinic receptors.
Bethanechol: A muscarinic receptor agonist used to treat urinary retention.
Uniqueness: (-)-Aceclidine is unique in its specific action on muscarinic receptors in the eye, making it particularly effective for reducing intraocular pressure. Unlike some other cholinergic agonists, this compound has a more targeted effect, which reduces the risk of systemic side effects.
特性
分子式 |
C9H16NO2+ |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
[(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1 |
InChIキー |
WRJPSSPFHGNBMG-VIFPVBQESA-O |
異性体SMILES |
CC(=O)O[C@H]1C[NH+]2CCC1CC2 |
正規SMILES |
CC(=O)OC1C[NH+]2CCC1CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid](/img/structure/B10773618.png)
![(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)
![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)
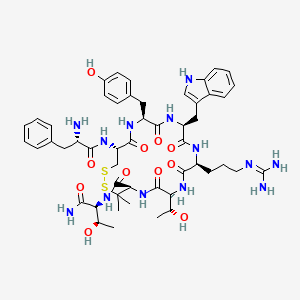
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)
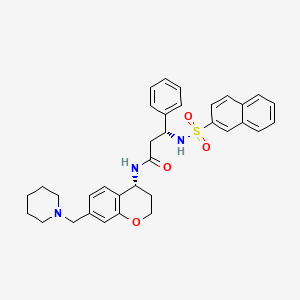
![[125I]Heat](/img/structure/B10773665.png)
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)
![4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-(125I)iodanylphenol](/img/structure/B10773681.png)
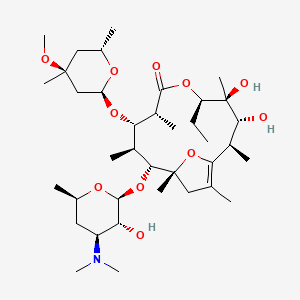
![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)
![4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B10773708.png)
